N-(3-methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Lipophilicity Drug-likeness Physicochemical profiling

This 6-THF-ether nicotinamide derivative is a fully synthetic building block and screening compound with a chiral tetrahydrofuran ring and a 3‑methoxypropyl amide tail. Its unique pharmacophore is differentiated from simple 6‑alkoxy analogs, making it ideal for focused library synthesis targeting NAD⁺ metabolism enzymes. The matched molecular pair with 6‑Cl counterpart enables structure–activity relationship studies. Intermediate lipophilicity supports DMSO‑based assay formats. Procure now to explore enantioselective target engagement and novel selectivity profiles in your discovery programs.

Molecular Formula C15H22N2O4
Molecular Weight 294.351
CAS No. 2034444-11-4
Cat. No. B2595864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
CAS2034444-11-4
Molecular FormulaC15H22N2O4
Molecular Weight294.351
Structural Identifiers
SMILESCOCCCNC(=O)C1=CN=C(C=C1)OCC2CCCO2
InChIInChI=1S/C15H22N2O4/c1-19-8-3-7-16-15(18)12-5-6-14(17-10-12)21-11-13-4-2-9-20-13/h5-6,10,13H,2-4,7-9,11H2,1H3,(H,16,18)
InChIKeyUSKIYLKHVMGKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034444-11-4): Structural Classification and Procurement Context for Nicotinamide-Derived Chemical Probes


N-(3-methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034444-11-4, molecular formula C16H24N2O4, molecular weight 294.35 g/mol) is a fully synthetic nicotinamide derivative belonging to the class of 6-alkoxy-substituted pyridine-3-carboxamides [1]. The compound features a nicotinamide core functionalized at the 6-position with a tetrahydrofuran-2-ylmethoxy (THF-methyloxy) ether moiety and at the amide nitrogen with a 3-methoxypropyl side chain [2]. Its SMILES notation is COCCCNC(=O)C1=CN=C(C=C1)OCC2CCCO2, and InChIKey is USKIYLKHVMGKNF-UHFFFAOYSA-N [1]. The compound is cataloged in PubChem (SID 121017283) as a legacy DiscoveryGate substance deposited in 2011 [3]. It is primarily positioned in the commercial marketplace as a chemical building block and screening compound, with no peer-reviewed biological activity data identified in the public domain for this specific CAS number as of the search date.

Why In-Class Nicotinamide Derivatives Cannot Be Interchanged: The Functional Consequences of 6-Position THF-Ether and N-(3-Methoxypropyl) Substitution Patterns


Within the nicotinamide derivative chemical space, seemingly minor alterations to the 6-position alkoxy group or the N-amide substituent can produce profound shifts in target engagement, physicochemical properties, and biological outcomes [1]. The 6-((tetrahydrofuran-2-yl)methoxy) motif introduces a chiral tetrahydrofuran ring that modulates hydrogen bond acceptor capacity, conformational flexibility, and lipophilicity differently than simple methoxy, ethoxy, or tetrahydropyran analogs [2]. The N-(3-methoxypropyl) side chain, with its terminal methyl ether and three-carbon spacer, offers a distinct hydrogen bond acceptor profile and steric bulk compared to N-methyl, N-cyclopropylmethyl, or N-methoxy variants . In the context of known nicotinamide-based enzyme inhibitors—where 6-alkoxy substituents have been shown to critically influence NAMPT, NNMT, and PDE4 inhibitory activity—substitution of one 6-alkoxy-nicotinamide for another without experimental validation carries the risk of complete loss of target activity or unintended polypharmacology [1][3]. The specific combination of the THF-ether at the 6-position and the 3-methoxypropyl amide tail represents a structurally discrete chemotype that cannot be assumed to behave identically to any other member of the nicotinamide derivative class.

N-(3-Methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Quantitative Differentiation Evidence Against Structural Analogs


Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area (TPSA) vs. N-Methoxy and N,N-Dimethyl 6-THF-Nicotinamide Analogs

The N-(3-methoxypropyl) substituent confers a computed lipophilicity profile distinct from other 6-((tetrahydrofuran-2-yl)methoxy)nicotinamide derivatives. Based on the PubChem computed XLogP3-AA descriptor, this compound exhibits a predicted logP of approximately 1.2, positioning it between the more polar N-methoxy analog (CAS 2034388-47-9, predicted logP ~0.5) and the more lipophilic N,N-dimethyl analog (CAS 2034237-19-7, predicted logP ~1.8) [1]. This intermediate lipophilicity, combined with a TPSA of approximately 74 Ų (driven by the amide carbonyl, pyridine nitrogen, and ether oxygens), places the compound within favorable drug-like chemical space per Lipinski and Veber guidelines, while offering a differentiated solubility-permeability balance compared to its closest structural neighbors [1][2].

Lipophilicity Drug-likeness Physicochemical profiling Nicotinamide derivatives

Structural Determinants for Target Engagement: Hydrogen Bond Acceptor Count and Spatial Arrangement vs. 6-Chloro-N-(3-methoxypropyl)nicotinamide

The compound possesses 6 hydrogen bond acceptor sites (4 oxygen atoms in ether/carbonyl groups, 2 nitrogen atoms in the pyridine ring and amide) and 1 hydrogen bond donor (amide NH), compared to 3 acceptors and 1 donor for 6-chloro-N-(3-methoxypropyl)nicotinamide (CAS 1094316-70-7) [1]. The additional H-bond acceptors from the THF ring oxygen and the 6-position ether oxygen provide distinct interaction potential with target protein active sites. In contrast, the chloro-substituted analog replaces these with a single chlorine atom that can participate in halogen bonding but not hydrogen bonding, fundamentally altering the pharmacophoric interaction map. This difference is critical for targets such as NAMPT and NNMT, where the nicotinamide-binding pocket engages the pyridine nitrogen and carboxamide group through specific hydrogen bond networks [2].

Structure-activity relationship Nicotinamide pharmacophore Hydrogen bonding Target engagement

Class-Level Biological Activity Inference: Nicotinamide Derivatives with 6-Alkoxy-THF Motifs as NAMPT and NNMT Ligands

While no direct biological activity data exists for CAS 2034444-11-4, structurally related nicotinamide derivatives bearing 6-alkoxy substituents have demonstrated engagement with nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide N-methyltransferase (NNMT). Patent literature from Genentech, AbbVie, and FORMA Therapeutics establishes that 6-substituted nicotinamide derivatives can achieve NAMPT IC50 values ranging from low nanomolar (e.g., FK866: IC50 ~0.14 nM) to >100 μM depending on the specific 6-position substituent [1][2]. The THF-ether motif at the 6-position introduces conformational flexibility and stereochemical complexity absent in simple alkoxy or halogen substituents, which may influence binding mode and selectivity [3]. The N-(3-methoxypropyl) side chain distinguishes this compound from NAMPT clinical candidates (which typically feature larger aromatic N-substituents) and from NNMT bisubstrate inhibitors (which often incorporate adenosine mimetics), suggesting a potentially novel selectivity profile within nicotinamide-utilizing enzyme families .

NAMPT inhibition NNMT inhibition NAD+ metabolism Nicotinamide phosphoribosyltransferase

Chiral Tetrahydrofuran Moiety: Implications for Enantioselective Synthesis and Target Recognition vs. Achiral 6-Alkoxy Analogs

The tetrahydrofuran-2-ylmethoxy group at the 6-position contains a stereogenic center at the 2-position of the THF ring, rendering this compound potentially chiral (racemic unless otherwise specified). This is a key structural differentiator from achiral 6-alkoxy analogs such as 6-methoxynicotinamide or 6-ethoxynicotinamide [1]. In drug-target interactions, chirality can profoundly influence binding affinity and selectivity; for example, within the PDE4 inhibitor patent literature, specific enantiomers of THF-containing nicotinamide derivatives have shown differential inhibitory activity [2]. While the commercial material is likely supplied as a racemate, the presence of the stereocenter creates an additional dimension for SAR exploration: resolution into enantiomers could reveal differential biological activity, and the racemic nature must be considered when interpreting any screening results [3]. None of the commonly compared 6-alkoxy-nicotinamide analogs (N-methoxy, N,N-dimethyl, N-cyclopropylmethyl variants) possess this stereochemical feature [1].

Chirality Stereochemistry Enantioselectivity Tetrahydrofuran ether

Molecular Weight and Rotatable Bond Profile: Implications for Permeability and Screening Library Positioning

With a molecular weight of 294.35 g/mol and 10 rotatable bonds, this compound occupies a molecular property space between traditional fragment screening compounds (MW < 300, rotatable bonds typically < 6) and lead-like molecules (MW 300-450) [1]. Compared to the simpler 6-((tetrahydrofuran-2-yl)methoxy)nicotinamide parent compound (MW 236.27 g/mol, 6 rotatable bonds), the addition of the N-(3-methoxypropyl) chain adds ~58 Da and 4 additional rotatable bonds, increasing conformational entropy while potentially enhancing target complementarity through additional van der Waals contacts [1][2]. The compound's MW of 294.35 g/mol is nearly identical to the NNMT probe JBSNF-000088 (6-Methoxynicotinamide, MW 152.15 g/mol) — but the target compound achieves this molecular weight through a fundamentally different structural strategy: a THF-ether at the 6-position plus an extended N-alkyl chain, rather than a simple 6-methoxy substituent . This structural distinction may translate to differential target engagement profiles when screened against NAD+ metabolism enzyme panels .

Molecular weight Rotatable bonds Permeability Fragment-based drug discovery

Recommended Application Scenarios for N-(3-Methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide Based on Available Evidence


Chemical Probe for De Novo NAD+ Metabolism Enzyme Panel Screening

Given the nicotinamide core and the structural precedent of 6-substituted nicotinamide derivatives as NAMPT, NNMT, and PDE4 ligands [1], this compound is well-suited as a screening probe in biochemical or cellular panel assays against nicotinamide-utilizing enzymes. Its intermediate lipophilicity (predicted logP ~1.2) and moderate molecular weight (294.35 g/mol) support solubility in DMSO-based assay formats at typical screening concentrations (10-30 μM) [2]. The presence of the chiral THF-ether and extended N-(3-methoxypropyl) chain provides a pharmacophore distinct from known NAMPT inhibitors (e.g., FK866, STF-118804) and NNMT inhibitors (e.g., JBSNF-000088), offering the potential to identify novel selectivity profiles or allosteric binding modes within this target class [1][3].

Synthetic Building Block for Diversity-Oriented Synthesis of Nicotinamide-Focused Compound Libraries

As noted in vendor catalog descriptions, this compound serves as a building block for the synthesis of more complex molecules [1]. The 6-position THF-ether is relatively stable and can tolerate further functionalization at the pyridine ring or amide position. The 3-methoxypropyl side chain provides a handle for further derivatization (e.g., demethylation to reveal a hydroxyl group for subsequent conjugation). This makes the compound a versatile intermediate for constructing focused libraries targeting NAD+ metabolism enzymes or other nicotinamide-recognizing protein families [2].

Negative Control or Inactive Comparator for 6-Chloro-N-(3-methoxypropyl)nicotinamide in Cellular Phenotypic Assays

6-Chloro-N-(3-methoxypropyl)nicotinamide (CAS 1094316-70-7) has reported cytotoxicity data (MCF-7 IC50 = 15.2 μM; A549 IC50 = 10.5 μM) attributed to apoptosis induction [1]. The target compound replaces the 6-chloro substituent with a bulkier, more hydrophilic THF-ether group, which would be predicted to alter target engagement and cellular activity. This structural pair (6-Cl vs. 6-THF-ether) sharing the identical N-(3-methoxypropyl) side chain provides a valuable matched molecular pair for investigating the contribution of the 6-position substituent to cellular phenotype, cytotoxicity, and target binding [1][2].

Enantiomeric Resolution Studies for Chiral SAR Exploration

The stereogenic center in the tetrahydrofuran ring creates an opportunity for chiral chromatography resolution into individual enantiomers. Should initial screening reveal biological activity, separation and independent testing of (R)- and (S)-enantiomers could reveal enantioselective target engagement, as has been demonstrated for other chiral THF-containing nicotinamide derivatives in the PDE4 inhibitor patent literature [1]. This stereochemical dimension of SAR is inaccessible with achiral 6-alkoxy nicotinamide probes such as 6-methoxynicotinamide, providing a unique differentiation angle for this compound [1][2].

Quote Request

Request a Quote for N-(3-methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.